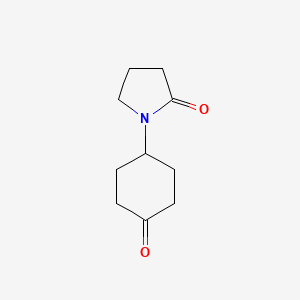

1-(4-Oxocyclohexyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-oxocyclohexyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITOUEJAJQBLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Oxocyclohexyl Pyrrolidin 2 One

Strategies for Pyrrolidin-2-one Ring Formation.

The formation of the pyrrolidin-2-one scaffold can be achieved through a variety of elegant and efficient chemical transformations. These strategies often focus on constructing the five-membered lactam ring from either cyclic or acyclic precursors, employing diverse catalytic systems and reaction cascades to achieve high yields and selectivity.

Lactamization Approaches via γ-Butyrolactone Precursors.

A primary and industrially significant method for synthesizing 2-pyrrolidone involves the ammonolysis of γ-butyrolactone. chemicalbook.comresearchgate.net This reaction can be performed under various conditions, including in the liquid or gas phase. In the liquid phase process, γ-butyrolactone is treated with ammonia (B1221849), often in the presence of water, at high temperatures (250-290°C) and pressures (8.0-16.0 MPa). chemicalbook.comgoogle.com This method proceeds without a catalyst and can achieve near-quantitative conversion of the lactone with high selectivity for the desired lactam. chemicalbook.com The presence of water in the reaction system has been shown to improve the selectivity of the transformation. chemicalbook.com

The reaction of γ-butyrolactone with ammonia is a cornerstone of bulk chemical production of 2-pyrrolidone. researchgate.net Different industrial processes have been developed to optimize this transformation. For example, a continuous process has been described that operates at temperatures between 275 and 300°C and pressures of 140 to 180 bar, using specific molar ratios of γ-butyrolactone, ammonia, and water to maximize efficiency. google.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| γ-Butyrolactone | Anhydrous Ammonia | 200°C, autogenous pressure (batch) | 2-Pyrrolidone | 64% | google.com |

| γ-Butyrolactone | Ammonia | 250-290°C, 3.5-20.7 bar (gas phase, over magnesium silicate (B1173343) catalyst) | 2-Pyrrolidone | N/A | google.com |

| γ-Butyrolactone | Ammonia | 250-290°C, 8.0-16.0 MPa (liquid phase) | 2-Pyrrolidone | >94% selectivity | chemicalbook.com |

| γ-Butyrolactone | Ammonia, Water | 275-300°C, 140-180 bar (continuous, liquid phase) | 2-Pyrrolidone | N/A | google.com |

Cyclization Reactions Involving Functionalized Acyclic Substrates.

The construction of the pyrrolidin-2-one ring can be effectively achieved through the intramolecular cyclization of appropriately functionalized acyclic precursors. These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the pyrrolidinone core.

One such approach involves the cyclization of amide dianions with epibromohydrin. organic-chemistry.org In this method, amide dianions, generated from N-arylacetamides using a strong base like n-butyllithium, react with epibromohydrin. The reaction proceeds via a nucleophilic attack on the carbon bearing the bromine, followed by an intramolecular cyclization to yield 5-(hydroxymethyl)pyrrolidin-2-ones regioselectively and in high yields. organic-chemistry.org This strategy demonstrates broad substrate compatibility with various electron-donating and electron-withdrawing groups on the N-aryl substituent. organic-chemistry.org

Another powerful technique is the intramolecular cyclization of an alkene, as demonstrated in the synthesis of a precursor to the drug Clemastine. mdpi.com This method involves the cyclization of an unsaturated amine derivative to form a 2-pyrroline, which is then hydrogenated to the corresponding pyrrolidine (B122466). Subsequent oxidation provides the functionalized pyrrolidinone. mdpi.com

Ring Contraction Methodologies from Piperidine (B6355638) Derivatives.

Skeletal editing strategies, such as the ring contraction of larger rings, provide an innovative route to valuable smaller ring systems. The synthesis of pyrrolidin-2-ones from piperidine derivatives is an emerging area of interest. A selective synthesis of pyrrolidin-2-ones can be achieved through the cascade reactions of N-substituted piperidines. nih.gov The mechanism is proposed to involve a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, which then undergoes further transformations including carboxylic acid formation, decarboxylation, and ipso-oxidation to furnish the pyrrolidin-2-one product. nih.gov A key advantage of this methodology is that the selectivity for either pyrrolidin-2-ones or other products like 3-iodopyrroles can be tuned by the choice of oxidant and additives from the same starting piperidine substrate. nih.gov

More recently, a photo-promoted ring contraction of pyridines using a silylborane has been developed, affording pyrrolidine derivatives. osaka-u.ac.jpnih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate which, upon photo-induction, undergoes a 1,2-silyl migration to form a 3-silylazomethine ylide. This ylide then undergoes a thermally allowed disrotatory ring-closing reaction to form the pyrrolidine skeleton. osaka-u.ac.jp While this specific method yields a bicyclic pyrrolidine derivative, it highlights the potential of ring contraction strategies from readily available six-membered heterocycles. osaka-u.ac.jpnih.gov

Application of Donor–Acceptor Cyclopropanes in Pyrrolidin-2-one Synthesis.

Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks whose reactivity can be harnessed for the synthesis of five-membered rings. nih.govnih.govwiley.com A direct synthetic route to 1,5-substituted pyrrolidin-2-ones utilizes the reaction of DA cyclopropanes with primary amines, such as anilines or benzylamines. nih.govnih.gov This transformation involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization and dealkoxycarbonylation to yield the final pyrrolidin-2-one. nih.govnih.gov

This one-pot methodology is efficient and demonstrates a broad scope, tolerating a variety of substituents on both the DA cyclopropane and the amine partner. nih.govnih.gov The reaction essentially treats the DA cyclopropane as a 1,4-C,C-dielectrophile and the primary amine as a 1,1-dinucleophile. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Steps | Product | Reference |

| Donor-Acceptor Cyclopropane | Primary Amine (e.g., Aniline) | Lewis Acid, then Base | Ring-opening, Lactamization, Dealkoxycarbonylation | 1,5-Disubstituted Pyrrolidin-2-one | nih.govresearchgate.net |

Stereoselective Nitro-Mannich Reactions for Pyrrolidinone Scaffolds.

The nitro-Mannich (or aza-Henry) reaction is a powerful carbon-carbon bond-forming reaction that produces β-nitroamines. nih.gov When combined with a subsequent lactamization step, it provides a highly effective cascade sequence for the stereoselective synthesis of pyrrolidin-2-ones. nih.govablesci.com

An efficient three-component cascade has been developed involving a nitro-propanoate, an aldehyde, and an amine. nih.gov These components react to form an in situ imine, which then undergoes a nitro-Mannich reaction with the nitro-propanoate, followed by spontaneous lactamization to yield the pyrrolidinone derivative. This process is often highly diastereoselective, producing the trans-substituted product with excellent control. ablesci.com The methodology is broad in scope, tolerating a wide range of functional groups on the aldehyde and amine components, and has been successfully applied to both acyclic and cyclic imines to create monocyclic and polycyclic pyrrolidinone systems. nih.govablesci.com Further studies have expanded this method to generate three contiguous stereocenters in a one-pot reaction with high diastereoselectivity. ucl.ac.uk

| Reaction Type | Reactants | Key Features | Product | Average Yield | Reference |

| Three-Component Cascade | Methyl 3-nitropropanoate, Aldehyde, Amine | One-pot, highly diastereoselective (>98:2 dr) | trans-Monocyclic Pyrrolidinones | 72% (28 examples) | ablesci.com |

| One-Pot Reaction | Diorganozinc, Nitroacrylate, Imine | Generates three contiguous stereocenters | Substituted Pyrrolidinones | 48-84% | ucl.ac.uk |

Ring-Closing Metathesis in Pyrrolidine/Pyrrolidinone Formation.

Ring-closing metathesis (RCM) has become a robust and indispensable tool in synthetic organic chemistry for the formation of cyclic compounds, including nitrogen heterocycles. orgsyn.orgorganic-chemistry.org The reaction utilizes highly active and functional-group-tolerant ruthenium catalysts, such as the Grubbs catalysts, to cyclize acyclic diene or enyne precursors. acs.org

The synthesis of pyrrolidine and pyrrolinone derivatives via RCM typically involves the preparation of a diallylamine (B93489) or a related unsaturated amine substrate. orgsyn.orgorganic-chemistry.org Treatment of this acyclic precursor with a ruthenium catalyst initiates the metathesis cascade, leading to the formation of the five-membered ring and the extrusion of a small volatile alkene like ethylene (B1197577), which drives the reaction to completion. organic-chemistry.org RCM has been successfully used to prepare N-Boc-3-pyrroline from N-Boc-diallylamine on a large scale. orgsyn.org Furthermore, ring-closing enyne metathesis (RCEM) offers an atom-economical pathway to produce conjugated dienes within the cyclic structure, which can be used for further functionalization. acs.org This method has been shown to be effective for substrates containing basic or nucleophilic nitrogen atoms without the need for ethylene gas. acs.org

| Catalyst Generation | Substrate Type | Key Advantage | Product Type | Reference |

| Grubbs I & II | Diallylamines | Powerful method for 5- to 30-membered rings | Pyrrolines/Pyrrolidines | organic-chemistry.orgacs.org |

| Grubbs I | Enynes with basic N atom | Atom-economical, no ethylene required | Pyrrolidine derivatives with conjugated dienes | acs.org |

Methodologies for Functionalized Cyclohexanone (B45756) Ring Construction

The creation of a substituted cyclohexanone ring is a pivotal step in the synthesis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one. Modern organic synthesis offers several powerful methodologies to achieve this, enabling control over substitution patterns and stereochemistry.

Domino reactions, or cascade reactions, have emerged as a powerful strategy in organic synthesis for building complex molecular frameworks from simple precursors in a single operation. nih.gov For the synthesis of functionalized cyclohexanone derivatives, domino Michael-Michael reaction sequences provide an efficient route. A notable strategy involves the use of α-(aryl/alkyl)methylidene-β-keto esters or β-diketones, which, when mediated by a potassium-enolate, undergo a domino Michael-Michael reaction to yield highly functionalized cyclohexanone derivatives with excellent diastereoselectivity (>99% de). nih.govacs.org

Interestingly, the choice of base can divert the reaction pathway. When a lithium base is used with α-arylmethylidene-β-diketones, the reaction proceeds through a domino aldol-aldol sequence to afford functionalized 3,5-dihydroxy cyclohexane (B81311) derivatives as the kinetically controlled products, also with high diastereoselectivity. acs.org These sequential reactions allow for the rapid assembly of complex cyclohexanone cores that are precursors for the target molecule.

Table 1: Comparison of Domino Reaction Sequences for Cyclohexanone Synthesis

| Reaction Sequence | Key Reagents | Base | Typical Products | Stereoselectivity | Reference |

| Michael-Michael | α-(Aryl/alkyl)methylidene-β-keto esters, Nitro-olefins | K-enolate | Nitrocyclohexane derivatives | Excellent (de > 99%) | nih.gov, acs.org |

| Aldol-Aldol | α-Arylmethylidene-β-diketones | Li-base | 3,5-Dihydroxy cyclohexane derivatives | Excellent | acs.org |

| Michael/Aldol (B89426) | α,β-Unsaturated aldehydes, 1,2-Diones | Lewis Base | Bicyclo[3.2.1]octane derivatives | Excellent (90-98% ee) | nih.gov |

Asymmetric Organocatalysis in Cyclohexanone Derivative Synthesis

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing an alternative to metal-based catalysts. acs.org This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations, which is crucial for producing specific stereoisomers of functionalized cyclohexanones. nih.gov These catalysts operate through various activation modes, facilitating diverse reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder cycloadditions on cyclohexanone-derived dienones. nih.govresearchgate.net

A highly effective one-pot organocatalytic procedure involves a Michael-Michael-1,2-addition sequence to produce fully substituted cyclohexanes with five contiguous stereocenters. nih.govrsc.org This method employs an amino-squaramide catalyst to promote an enantioselective Michael addition, followed by a domino sequence catalyzed by an achiral base, achieving good yields (68–86%) and outstanding stereoselectivities (>30:1 dr and 96–99% ee). nih.govrsc.org The development of such organocatalytic systems is a significant advancement for accessing complex and enantiopure cyclohexanone building blocks. nih.gov

Table 2: Examples of Asymmetric Organocatalysis in Cyclohexane Synthesis

| Reaction Type | Catalyst Type | Key Substrates | Outcome | Reference |

| Michael Addition | Pyrrolidinyl-isosteviol | Cyclohexanone, Nitroolefins | Enantioselective formation of adducts | acs.org |

| Michael-Michael-1,2-Addition | Amino-squaramide | Not specified | Functionalized cyclohexanes with 5 stereocenters (>30:1 dr, 96-99% ee) | nih.gov, rsc.org |

| Domino Michael/Aldol | Lewis Base | α,β-Unsaturated aldehydes, 1,2-Diones | Chiral bicyclo[3.2.1]octanes (90-98% ee) | nih.gov |

Transformations of Allylated Cyclohexanones

The introduction of an allyl group onto a cyclohexanone ring provides a versatile handle for further chemical modifications. The stereocontrolled installation of alkyl fragments at the alpha position of ketones is a key transformation in organic chemistry. researchgate.net Catalytic methods have been developed for the α-allylation of ketones. For instance, a palladium-catalyzed allylic substitution can be used to form 3-fluoropiperidines from allylic carbamates. whiterose.ac.uk Another approach involves the defluorinative allylation of silyl (B83357) enol ethers, which leverages the properties of fluorine as both a leaving group and an activator for a fluorophilic nucleophile. researchgate.net

Furthermore, allyl-palladium catalysis can be used for the α,β-dehydrogenation of ketones via their zinc enolates, providing a direct, one-step route to cyclohexenones. organic-chemistry.org The resulting allylated cyclohexanones or cyclohexenones are valuable intermediates that can undergo a wide range of subsequent reactions to build molecular complexity.

The catalytic dehydrogenation of cyclohexanones to form substituted phenols is a well-established synthetic strategy. rsc.org This aromatization process serves as a powerful method for creating aromatic building blocks from carbocyclic precursors. Recent advancements have focused on metal-free approaches, such as the thiolation/aromatization of cyclohexanones with thiophenols to produce aryl sulfides. nih.gov This particular reaction proceeds smoothly using molecular oxygen as a green and sustainable oxidant. nih.gov

The resulting phenol (B47542) or aryl sulfide (B99878) derivatives can then be subjected to further functionalization, providing a pathway to a diverse array of polysubstituted aromatic compounds that could be precursors in more complex syntheses.

Convergent and Divergent Synthetic Routes to this compound

Convergent synthesis aims to bring together several separately prepared fragments in the final stages of a synthesis. This approach is often more efficient for complex targets like this compound.

A primary convergent strategy for synthesizing the title compound is the N-alkylation of pyrrolidin-2-one with a suitable 4-substituted cyclohexanone derivative. N-substituted pyrrolidin-2-ones can be generally prepared through the condensation of primary amines with γ-butyrolactone at high temperatures (200-300°C). rdd.edu.iq

In a more targeted approach, the nitrogen atom of the pyrrolidin-2-one lactam can act as a nucleophile, displacing a leaving group on the cyclohexyl ring. For this to occur, the 4-position of the cyclohexanone must be appropriately functionalized, for example, as a halide or a sulfonate ester (e.g., tosylate or mesylate). The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable polar aprotic solvent like acetonitrile. nih.gov This key coupling step unites the two major fragments of the molecule, leading directly to the this compound scaffold. The ketone functionality on the cyclohexyl ring is often protected during this step and deprotected afterward to yield the final product.

Annulation Strategies for Constructing the Hybrid System

The fusion of a carbocyclic and a heterocyclic ring system, as seen in this compound, can be efficiently achieved through annulation reactions. An annulation strategy, by definition, involves the formation of a new ring onto a pre-existing scaffold. For the target molecule, an aza-variant of the Robinson annulation stands out as a particularly relevant and powerful approach.

The classical Robinson annulation is a well-established method for forming a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol condensation. wikipedia.org An "aza-Robinson" annulation adapts this logic for nitrogen-containing heterocycles. nih.gov A plausible strategy for synthesizing this compound would involve the conjugate addition of a pyrrolidin-2-one enolate to an appropriate cyclohexenone derivative, followed by an intramolecular cyclization.

More directly, a two-step aza-Robinson annulation strategy has been developed that utilizes the reaction between cyclic imides and vinyl ketones. nih.gov This methodology is highly pertinent as pyrrolidin-2-one can be considered a cyclic imide. The process involves two key steps:

Conjugate Addition: A base-catalyzed conjugate addition of a cyclic imide (like succinimide (B58015), a precursor or analogue to the pyrrolidinone ring) to a vinyl ketone. For instance, the reaction of succinimide with methyl vinyl ketone would form an intermediate adduct.

Intramolecular Aldol Condensation: The intermediate is then treated with a strong acid promoter, such as trifluoromethanesulfonic acid (TfOH), to facilitate an intramolecular aldol condensation. This reaction occurs between the imide carbonyl and the ketone's transiently formed enol moiety, leading to the formation of a fused bicyclic amide. nih.gov

While this specific example from the literature creates a fused system, the principles can be adapted. A more direct, though conceptually similar, approach to this compound would involve the reaction of the N-anion of pyrrolidin-2-one with a protected 4-vinylcyclohexenone or a related Michael acceptor, followed by transformations to reveal the ketone functionality. The key advantage of annulation strategies is their ability to build complex cyclic systems with high efficiency. nih.govacs.org

| Step | Reaction Type | Typical Reagents | Purpose |

| 1 | Michael Addition | Cyclic Imide, Vinyl Ketone, Base (e.g., NaOEt) | Forms the initial C-C bond and creates the acyclic precursor. nih.gov |

| 2 | Aldol Condensation | Acid Promoter (e.g., TfOH) | Mediates the ring-closing reaction to form the bicyclic system. nih.gov |

Stereochemical Control in Multi-Step Syntheses

When substituents are present on either the cyclohexyl or pyrrolidinone rings, or if the molecule is a precursor to a chiral target, controlling the stereochemistry becomes critical. For this compound, the primary stereochemical consideration would relate to the relative orientation of substituents on the cyclohexanone ring if it were to be further functionalized.

Strategies for stereocontrol can be broadly categorized:

Substrate Control: Existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. youtube.com For instance, if starting with an enantiomerically pure substituted cyclohexanone, its stereochemistry can influence the approach of the incoming pyrrolidinone nucleophile.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.comresearchgate.net Chiral tert-butanesulfinamide, for example, is a widely used auxiliary for the stereoselective synthesis of amines and can be adapted for N-heterocycles. researchgate.net

Catalyst Control: The use of a chiral catalyst is one of the most elegant methods for achieving asymmetry.

Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are highly effective in promoting asymmetric transformations, including aldol and Michael reactions. mdpi.comnih.gov An asymmetric variant of the aza-Robinson annulation could potentially be developed using a chiral proline catalyst to set the stereochemistry during the initial Michael addition or the final aldol cyclization. researchgate.net

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Laccases have been used for the biocatalytic stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org This highlights the potential for enzymatic methods in constructing complex, chiral pyrrolidinone-containing molecules.

In the context of an aza-Robinson annulation, stereocontrol is often determined in the ring-closing aldol condensation step. wikipedia.org Studies on the standard Robinson annulation have shown that kinetically controlled reactions often favor the formation of a trans relationship in the newly formed ring due to chair-like transition states that minimize steric interactions. wikipedia.orgwisc.edu However, under thermodynamic control (e.g., with excess base and higher temperatures), this selectivity can sometimes be reversed. wisc.edu These principles are directly applicable when designing a stereoselective synthesis for derivatives of this compound.

| Control Strategy | Description | Example Application |

| Substrate Control | An existing stereocenter in the starting material dictates the stereochemical outcome of a new stereocenter. youtube.com | Using an enantiopure substituted cyclohexenone as the Michael acceptor. |

| Auxiliary Control | A removable chiral group is attached to the substrate to direct the formation of a new stereocenter. youtube.comresearchgate.net | Employing an N-tert-butanesulfinyl group on an imine precursor. researchgate.net |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. mdpi.com | Using (S)-proline to catalyze an asymmetric intramolecular aldol condensation. nih.govresearchgate.net |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into pharmaceutical and fine chemical synthesis is essential for sustainable industrial development. researchgate.net The goal is to design processes that are safer, more efficient, and produce less waste. researchgate.net

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Annulation reactions, such as the aza-Robinson strategy, are generally favorable in this regard as they form multiple bonds in a convergent manner. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often toxic, flammable, and environmentally damaging. The ideal synthesis would use water, supercritical CO2, or bio-based solvents like γ-valerolactone (GVL). youtube.com Research into performing key synthetic steps, like conjugate additions or cyclizations, in greener solvent systems is an active area.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused.

Organocatalysts: As mentioned, proline and its derivatives are effective, non-toxic, and readily available catalysts. mdpi.comnih.gov

Biocatalysts: Enzymes operate in water at ambient temperature and pressure, offering a significantly greener alternative to many traditional chemical catalysts. rsc.org

Use of Renewable Feedstocks: A truly green synthesis would begin from renewable starting materials. Levulinic acid, a platform chemical derived from the acidic hydrolysis of carbohydrates, is a known precursor to N-substituted-5-methyl-pyrrolidones, demonstrating a pathway from biomass to the pyrrolidinone core. youtube.com

By evaluating potential synthetic routes against these principles, chemists can develop a process for producing this compound that is not only efficient but also environmentally responsible.

Chemical Reactivity and Transformational Pathways

Reactivity at the Pyrrolidin-2-one Moiety

The pyrrolidin-2-one ring system, a five-membered lactam, exhibits reactivity characteristic of amides, but with unique features owing to its cyclic structure.

Reactions Involving the Lactam Carbonyl

The lactam carbonyl group is generally less reactive than a ketone carbonyl but can undergo several important transformations.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl. Unlike the reduction of esters which yields primary alcohols, the reduction of N-substituted lactams typically yields cyclic amines. byjus.commasterorganicchemistry.com For example, LiAlH₄ reduction of N-substituted pyrrolidin-2-ones leads to the corresponding pyrrolidines. masterorganicchemistry.comrsc.org The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon. The specific products can sometimes be complex, with partial reduction leading to intermediates like pyrrolidin-2-ols or dimeric structures, depending on the reaction conditions and the stoichiometry of the reducing agent. rsc.org

Reaction with Organometallics: Grignard reagents can add to the lactam carbonyl. enamine.netresearchgate.netmasterorganicchemistry.com Unlike reactions with esters where double addition often occurs, the reaction with lactams can sometimes be controlled to yield intermediate hemiaminals or their dehydrated products, which can be valuable synthons for more complex heterocyclic structures. masterorganicchemistry.com The outcome is highly dependent on the substrate and reaction conditions. For instance, the cyclization of α,β-diamino esters into 3-amino-β-lactams can be induced by Grignard reagents. nih.gov

| Reaction Type | Reagent | Typical Product | Reference |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(4-Oxocyclohexyl)pyrrolidine | byjus.commasterorganicchemistry.comrsc.org |

| Addition | Grignard Reagents (R-MgX) | Hydroxy-amines or subsequent cyclized products | enamine.netresearchgate.netnih.gov |

Functionalization at Alpha and Beta Carbons of the Pyrrolidinone Ring

Functionalization of the carbon backbone of the pyrrolidinone ring can be achieved, particularly at the α-position to the carbonyl group.

Alpha-Functionalization: The α-carbon of the pyrrolidinone ring can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of substituents at the C3 position of the pyrrolidinone ring. Asymmetric synthesis approaches can yield enantiomerically enriched 2-substituted pyrrolidines and 5-substituted pyrrolidinones. acs.org

Beta-Functionalization: Direct functionalization at the β-position (C4) is less straightforward. However, strategies involving cyclization reactions or rearrangements can lead to β-substituted products. For example, the synthesis of pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives involves transformations that ultimately functionalize the β-position relative to the initial lactam carbonyl. beilstein-journals.org

Reactivity of the Cyclohexanone (B45756) Moiety

The cyclohexanone ring offers a rich platform for chemical modifications, primarily through reactions involving the ketone carbonyl and its adjacent α-carbons.

Enolate Chemistry and Alpha-Functionalization

The protons on the carbons alpha to the cyclohexanone carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com Since the cyclohexanone ring in 1-(4-oxocyclohexyl)pyrrolidin-2-one is symmetrical, deprotonation on either side of the carbonyl leads to the same enolate, simplifying regioselectivity concerns that arise with unsymmetrical ketones. udel.eduubc.capharmaxchange.infostackexchange.com

This enolate can undergo several key reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. ubc.ca This is a fundamental method for constructing more complex carbon skeletons. The stereochemistry of this addition often favors axial attack on the enolate for kinetic reasons, leading to a trans product relative to the substituent at the 4-position if the ring were conformationally locked. ubc.ca

Control of Regioselectivity: In related unsymmetrical cyclohexanones, the site of enolate formation can be controlled by reaction conditions. udel.edupharmaxchange.infostackexchange.commasterorganicchemistry.com Kinetic enolates, which are formed faster, are generated using a strong, sterically hindered base (like LDA) at low temperatures (-78 °C) in an aprotic solvent. udel.edustackexchange.comyoutube.com Thermodynamic enolates, which are more stable (more substituted double bond), are favored by using a weaker base, higher temperatures, and protic solvents that allow for equilibration. udel.edustackexchange.commasterorganicchemistry.com

| Enolate Type | Conditions | Characteristics | Reference |

|---|---|---|---|

| Kinetic | Strong, hindered base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C) | Forms faster, less substituted, less stable | udel.edustackexchange.comyoutube.com |

| Thermodynamic | Weaker base (e.g., NaOR), protic solvent (e.g., ROH), higher temperature (e.g., 25 °C) | Forms slower, more substituted, more stable | udel.edustackexchange.commasterorganicchemistry.com |

Carbonyl Group Transformations (e.g., Ketal/Enamine Formation)

The ketone carbonyl of the cyclohexanone ring is more electrophilic than the lactam carbonyl and is the primary site for nucleophilic addition reactions.

Ketal Formation: The ketone can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). youtube.compearson.comresearchgate.netresearchgate.net This reaction is reversible and often requires the removal of water to drive the equilibrium towards the ketal product. youtube.comresearchgate.net Ketalization is a crucial strategy in multistep synthesis to mask the reactivity of the ketone while transformations are carried out on the pyrrolidinone moiety. youtube.com

Enamine Formation: The ketone reacts with a secondary amine (e.g., pyrrolidine (B122466), morpholine) under mild acid catalysis to form an enamine. orgoreview.com Enamines are nucleophilic at the α-carbon and serve as enolate equivalents that react under milder conditions. orgoreview.comchemistrysteps.com The Stork enamine synthesis involves forming an enamine, alkylating or acylating it, and then hydrolyzing the resulting iminium salt back to the ketone. chemistrysteps.comtandfonline.comwikipedia.orgucla.edu This method is highly effective for the monoalkylation of ketones. orgoreview.com

| Transformation | Reagents | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Ketalization | Ethylene glycol, Acid catalyst (e.g., TsOH) | Cyclic Ketal | Protects the ketone group; reversible reaction | youtube.compearson.comresearchgate.net |

| Enamine Formation | Secondary amine (e.g., Pyrrolidine), Acid catalyst | Enamine | Forms a nucleophilic enolate equivalent; used in Stork alkylation | orgoreview.comchemistrysteps.comwikipedia.org |

Ring Modification and Rearrangement Reactions

The structural framework of this compound can be altered through reactions that modify the carbocyclic or heterocyclic rings. A primary example of such a transformation is the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation introduces an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones (cyclic esters). wikipedia.orgnih.gov When applied to this compound, this reaction would exclusively target the more reactive ketone of the cyclohexanone ring over the stable lactam. The oxidant, typically a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), protonates the ketone carbonyl, which is then attacked by the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent step involves the migratory insertion of oxygen, where one of the adjacent carbon atoms shifts to the peroxide oxygen.

The regiochemical outcome of this rearrangement is dictated by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a partial positive charge during the transition state migrates preferentially. organic-chemistry.org For the cyclohexanone ring in this molecule, both migrating groups are secondary alkyl carbons. However, they are electronically distinct due to their proximity to the nitrogen substituent. The C-3/C-5 carbons are standard secondary carbons, while the C-4 carbon is attached to the electron-withdrawing pyrrolidin-2-one group via the nitrogen atom. This makes migration of the C-3/C-5 carbons more likely, leading to the formation of a seven-membered caprolactone (B156226) ring.

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl / Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

| This table illustrates the general order of preference for group migration in the Baeyer-Villiger oxidation. organic-chemistry.org |

Electrophilic and Nucleophilic Reactions on the Cyclohexanone Ring

The cyclohexanone ring is the primary site for electrophilic and nucleophilic reactions due to the reactivity of the ketone functional group.

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, which would convert the ketone into a tertiary alcohol. Other common nucleophilic additions include the formation of cyanohydrins (with HCN or a cyanide salt), imines (with primary amines), and enamines (with secondary amines). The Wittig reaction, using phosphorus ylides (Ph₃P=CR₂), can be employed to convert the carbonyl group into a carbon-carbon double bond (an alkene).

Reactions at the α-Carbon (Enolate Chemistry): The protons on the carbons adjacent to the ketone (the α-carbons) are acidic and can be removed by a base to form an enolate nucleophile. This enolate can then react with various electrophiles.

Alkylation: Reaction with an alkyl halide (R-X) can introduce an alkyl group at the α-position.

Halogenation: In the presence of acid or base, halogens (Cl₂, Br₂, I₂) can be added to the α-position.

Aldol (B89426) Reaction: The enolate can act as a nucleophile and attack another carbonyl compound (intermolecularly) or, under specific conditions, potentially the lactam carbonyl within the same molecule (intramolecularly). chemistrysteps.comlibretexts.org

Interplay of Reactivity Between the Pyrrolidin-2-one and Cyclohexanone Scaffolds

The two ring systems, while distinct, can influence each other's reactivity through electronic and steric effects, leading to complex and potentially selective chemical behavior.

Remote Functional Group Interactions

The nitrogen atom of the pyrrolidin-2-one ring exerts an electron-withdrawing inductive effect on the cyclohexanone ring. This effect can slightly increase the electrophilicity of the ketone carbonyl, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted cyclohexanone.

Furthermore, the molecule's three-dimensional structure could allow for intramolecular reactions. An intramolecular aldol-type reaction, for example, would involve the formation of an enolate from the cyclohexanone ring, which would then need to attack the carbonyl of the lactam. khanacademy.orglibretexts.org However, lactams are significantly less electrophilic than ketones due to the delocalization of the nitrogen lone pair into the carbonyl system, making them poor acceptors for enolate attack. Such a reaction would likely require harsh conditions and is generally considered unfavorable compared to intermolecular reactions or reactions at the more electrophilic ketone. youtube.com

Chemoselectivity in Multi-Functionalized Systems

Chemoselectivity is a paramount consideration when performing reactions on this compound. The differing reactivity of the ketone and the lactam allows for the selective transformation of one group in the presence of the other.

The most prominent example is reduction. The ketone functional group is readily reduced by mild hydride reagents, whereas the lactam is significantly more resistant. Sodium borohydride (B1222165) (NaBH₄) is a classic example of a chemoselective reducing agent that will reduce the ketone to a secondary alcohol while leaving the lactam untouched. cdnsciencepub.comyoutube.comresearchgate.net This high degree of selectivity allows for the straightforward synthesis of 1-(4-hydroxycyclohexyl)pyrrolidin-2-one.

In contrast, more powerful and less selective reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both functional groups. youtube.com LiAlH₄ is capable of reducing the ketone to an alcohol and the lactam to a cyclic amine (pyrrolidine).

Table 2: Chemoselectivity of Common Reducing Agents

| Reagent | Formula | Selectivity for Ketone vs. Lactam | Expected Product(s) |

| Sodium Borohydride | NaBH₄ | High (Ketone > Lactam) | 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one |

| Lithium Aluminum Hydride | LiAlH₄ | Low (Reduces both) | 1-(4-Hydroxycyclohexyl)pyrrolidine |

| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Variable | Can reduce ketone and potentially open lactam under harsh conditions |

| This table summarizes the expected outcomes for the reduction of this compound with different reagents. |

Development of Novel Derivatization Pathways

The unique reactivity of this compound allows for the development of diverse derivatization pathways, which is of interest in fields like medicinal chemistry where spirocyclic scaffolds are increasingly utilized. whiterose.ac.uknih.govrsc.org

One major pathway begins with the chemoselective reduction of the ketone to form the corresponding alcohol. This new hydroxyl group serves as a handle for a multitude of further reactions, including esterification, etherification, or substitution, to generate a library of new derivatives.

Another key pathway involves leveraging the ketone to build spirocyclic systems. For instance, a reaction sequence could be envisioned where the ketone is converted into a diol, which is then cyclized to form a spiro-ketal. Alternatively, reactions that form a new ring fused at the ketone position, such as the Robinson annulation, could be explored, although this would require careful selection of substrates and conditions to avoid side reactions. The synthesis of complex spiro-pyrrolidine frameworks is an active area of research, often employing cycloaddition or multicomponent reactions as key strategies. researchgate.netua.es

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. scilit.com Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HSQC, DEPT)

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural assessment. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present, including those in carbonyl groups and the aliphatic rings of 1-(4-Oxocyclohexyl)pyrrolidin-2-one.

To overcome the complexities and overlapping signals that can occur in 1D spectra, two-dimensional (2D) NMR techniques are employed. emerypharma.comyoutube.combas.bg These methods provide correlations between different nuclei, offering a more complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is invaluable for tracing the proton-proton networks within the cyclohexyl and pyrrolidinone rings. sdsu.eduuni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. emerypharma.comsdsu.edu This is a crucial step in assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the ¹³C NMR spectrum, simplifying the assignment process. uvic.ca

A comprehensive analysis combining these techniques allows for the complete assignment of all proton and carbon signals in this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidinone Ring CH₂ | ~2.0-2.4 | ~30-35 |

| Pyrrolidinone Ring CH₂-N | ~3.3-3.6 | ~45-50 |

| Pyrrolidinone Ring C=O | - | ~175-180 |

| Cyclohexyl Ring CH-N | ~3.8-4.2 | ~55-60 |

| Cyclohexyl Ring CH₂ | ~1.6-2.2 | ~30-40 |

| Cyclohexyl Ring C=O | - | ~208-212 |

Note: These are approximate predicted values and may vary based on the solvent and experimental conditions.

Chiral NMR and HPLC for Enantiomeric/Diastereomeric Ratio Determination

Due to the presence of a stereocenter at the point of attachment of the pyrrolidinone ring to the cyclohexyl ring, this compound can exist as a pair of enantiomers. The cyclohexyl ring can also exhibit cis/trans isomerism depending on the substitution pattern, potentially leading to diastereomers.

Chiral NMR spectroscopy is a specialized technique used to determine the enantiomeric excess of a chiral compound. researchgate.netfrontiersin.org This is often achieved by using a chiral solvating agent or a chiral derivatizing agent. scilit.comresearchgate.net These agents interact differently with the two enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification. researchgate.net For instance, chiral phosphoric acids have been shown to be effective in the enantioselective NMR analysis of various chiral compounds. frontiersin.org

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying enantiomers and diastereomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the different isomers, resulting in different retention times and allowing for their separation and quantification. nih.govwindows.net Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a destructive technique that provides information about the molecular weight and the structure of a molecule through the analysis of its fragmentation pattern. nih.govrsc.orgmiamioh.edu

The molecular formula of this compound is C₁₀H₁₅NO₂, corresponding to a molecular weight of 181.23 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula. The predicted exact mass for the protonated molecule [M+H]⁺ of this compound is 182.1176. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. nih.govuab.edu The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the two rings and fragmentation within the individual rings. The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.1176 |

| [M+Na]⁺ | 204.0995 |

| [M+K]⁺ | 220.0734 |

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the two carbonyl groups (C=O) and the C-N bond of the amide.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Amide C=O stretch | ~1680-1630 |

| Ketone C=O stretch | ~1725-1705 |

| C-N stretch | ~1400-1000 |

X-ray Crystallography for Solid-State Structural Analysis

Upon successful crystallization, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical X-ray Crystallographic Data for this compound:

While specific experimental data for this compound is not publicly available in the referenced literature, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.135 |

| R-factor | 0.045 |

This table is illustrative and does not represent experimentally verified data for this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

For chiral molecules, determining the absolute configuration is a critical aspect of their structural characterization. While X-ray crystallography can provide this information if a suitable heavy atom is present or through anomalous dispersion effects, chiroptical spectroscopic methods like VCD and ECD offer a powerful alternative, particularly for molecules in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions within the molecule.

The determination of the absolute configuration of this compound using VCD and ECD would involve the following steps:

Experimental Measurement: The VCD and ECD spectra of an enantiomerically pure sample of the compound would be recorded.

Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical VCD and ECD spectra for both possible enantiomers (R and S). This involves generating a set of low-energy conformers for the molecule and calculating their Boltzmann-weighted average spectra.

Comparison and Assignment: The experimental spectrum is then compared to the calculated spectra for the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the compound.

Hypothetical Spectroscopic Data Interpretation:

In a hypothetical scenario for this compound, the experimental ECD spectrum might show a positive Cotton effect at a specific wavelength. If the computationally predicted spectrum for the (R)-enantiomer also shows a positive Cotton effect at a similar wavelength, while the (S)-enantiomer shows a negative Cotton effect, this would provide strong evidence that the experimental sample has the (R)-configuration.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1-(4-Oxocyclohexyl)pyrrolidin-2-one, providing fundamental insights into its electronic structure and predicting its reactivity. These methods allow for a detailed examination of the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of reaction mechanisms involving pyrrolidinone-based structures. DFT calculations enable the mapping of potential energy surfaces, which helps in identifying the most probable reaction pathways. researchgate.netyoutube.com By calculating the energies of reactants, products, and intermediate structures, researchers can determine the thermodynamic feasibility of a reaction.

A critical aspect of these studies is the localization of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. researchgate.netyoutube.com The geometry and energy of these transition states provide crucial information about the kinetics of the reaction. For instance, in reactions involving the functional groups of this compound, such as the ketone or the amide, DFT can be used to model the addition of nucleophiles or the abstraction of protons, revealing the atomistic details of bond-making and bond-breaking processes. researchgate.net Computational studies on related systems have demonstrated the utility of DFT in understanding complex, multi-step reactions by elucidating the structures of all intermediates and transition states along the reaction coordinate. researchgate.net

Conformational Analysis using ab initio and DFT Methods

The conformational landscape of this compound is complex due to the flexibility of the cyclohexyl ring and the pyrrolidinone moiety. Both ab initio and DFT methods are employed to perform thorough conformational analyses, identifying the most stable geometric arrangements of the molecule. researchgate.netresearchgate.netnih.gov These calculations are essential as the conformation of a molecule can significantly influence its physical properties and biological activity.

Ab initio methods, while computationally more demanding, can provide highly accurate energy predictions for different conformers. researchgate.net DFT methods, particularly with modern functionals that account for dispersion forces, also offer reliable results for conformational preferences in cyclic systems. frontiersin.org For this compound, the analysis would focus on the chair and boat conformations of the cyclohexane (B81311) ring, as well as the puckering of the pyrrolidinone ring and the relative orientation of the two ring systems. researchgate.netresearchgate.net The results of these analyses are often presented as a potential energy surface, highlighting the low-energy conformers that are most likely to be populated at a given temperature. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. nih.govmdpi.com By simulating the movement of atoms over time, MD can explore the conformational landscape and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

In Silico Screening and Molecular Docking for Exploring Potential Interactions relevant to chemical design

In silico screening and molecular docking are powerful computational techniques used to explore the potential interactions of this compound with other molecules, which is highly relevant for chemical and drug design. nih.govresearchgate.net These methods are used to predict the binding affinity and mode of interaction between a ligand (in this case, this compound or its derivatives) and a target receptor, such as a protein. mdpi.comlongdom.org

Molecular docking simulations place the ligand into the binding site of a receptor and score the different poses based on their predicted binding energy. mdpi.comlongdom.org This allows for the rapid screening of large libraries of compounds to identify those that are most likely to bind to a specific target. nih.gov For this compound, docking studies could be used to explore its potential as a scaffold for designing new molecules with specific biological activities. nih.govresearchgate.net The results of these simulations can guide the synthesis of new derivatives with improved binding properties. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are also employed to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies are common applications. nih.govnmrdb.org

Quantum chemical calculations, particularly DFT, can provide accurate predictions of NMR chemical shifts for both proton and carbon nuclei. rsc.orgresearchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the structure of the molecule. youtube.com Similarly, the vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. nist.gov By comparing the computed spectrum with the experimental one, researchers can gain confidence in the structural assignment and the conformational analysis of the molecule.

Quantitative Structure-Property Relationships (QSPR) in Chemical Design

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.govresearchgate.net In the context of chemical design, QSPR can be used to predict various physicochemical properties of derivatives of this compound, such as solubility, boiling point, and partition coefficient.

By developing a QSPR model, researchers can virtually screen a large number of designed compounds and prioritize those with the desired properties for synthesis and further testing. nih.gov This approach can significantly accelerate the chemical design process by reducing the need for extensive experimental work. researchgate.net The development of a QSPR model for this compound and its analogues would involve calculating a set of molecular descriptors that capture the structural and electronic features of the molecules and then correlating these descriptors with the property of interest using statistical methods. nih.gov

Potential Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthons for Complex Organic Molecules

The pyrrolidin-2-one (γ-lactam) skeleton is a core component of many biologically active natural and synthetic molecules. nih.gov These structures are often pursued for their pharmacological potential, including as inhibitors of various enzymes or as receptor modulators. nih.govnih.gov The compound 1-(4-Oxocyclohexyl)pyrrolidin-2-one serves as a valuable synthon, or building block, because its two functional groups can be manipulated to build more intricate molecular frameworks.

The ketone on the cyclohexyl ring can undergo a wide range of reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to introduce new substituents and complexity. Simultaneously, the lactam of the pyrrolidinone ring can be hydrolyzed under certain conditions to reveal a γ-amino acid derivative, providing another route for derivatization. This bifunctionality allows for stepwise or orthogonal chemical strategies to synthesize complex target molecules, including those of interest to medicinal chemistry and pharmacology. nih.gov The ability to use pyrrolidinone derivatives as precursors for nucleophilic substitution reactions further enhances their utility as synthons for creating diverse chemical libraries. nih.gov

Integration into Polymeric Materials (e.g., related to Nylon 4, Polyvinylpyrrolidone)

While direct polymerization of this compound is not a standard process, its structural similarity to key industrial monomers suggests potential roles in polymer science. The parent compound, 2-pyrrolidinone, is the monomer used to produce Nylon 4 through ring-opening polymerization. Similarly, N-vinylpyrrolidone is the monomer for Polyvinylpyrrolidone (PVP), a widely used polymer in the pharmaceutical and personal care industries.

The structure of this compound could be leveraged in several ways:

Functional Monomer Precursor: The ketone group could be chemically converted into a polymerizable functional group, such as an alkene. The resulting monomer could then be copolymerized with other monomers to create novel polymers with tailored properties, such as altered thermal stability, hydrophilicity, or cross-linking capabilities.

Polymer Additive: The compound could potentially be used as an additive or plasticizer in existing polymer systems. Its polar nature might influence the properties of polymers like PVP, modifying their solubility or interaction with other substances.

Precursors for Specialized Organic Reagents

The reactivity of the ketone and lactam functions allows this compound to be a precursor for a variety of specialized organic reagents. For example, dihaloimidazolidinediones, which are also heterocyclic compounds, are known to be effective reagents for mild chlorodehydroxylation reactions. orgsyn.org Following similar principles of chemical transformation, the ketone of this compound could be converted into a precursor for reagents used in specific organic transformations.

Furthermore, the pyrrolidinone scaffold can be modified to create novel indicators or reagents for drug design and structure-activity relationship studies. nih.gov By selectively reacting either the ketone or the lactam, chemists can synthesize derivatives with specific functionalities designed for roles as ligands for metal catalysts or as building blocks for supramolecular structures.

Exploration in Catalysis and Asymmetric Synthesis

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, heavily relies on chiral ligands and organocatalysts. Pyrrolidine (B122466) derivatives are among the most successful scaffolds for such catalysts. nih.gov Although this compound is itself achiral, it is a promising starting material for the synthesis of new chiral catalysts.

Potential routes include:

Asymmetric Reduction: The ketone can be asymmetrically reduced to a chiral alcohol. This new stereocenter can direct subsequent reactions or the resulting chiral hydroxy-lactam could itself act as a ligand.

Derivatization to Chiral Amines: The ketone could undergo asymmetric reductive amination to install a chiral amine, a common feature in many organocatalysts.

Modification of the Pyrrolidinone Ring: The carbon atoms adjacent to the carbonyl group in the pyrrolidinone ring can be functionalized to introduce chiral auxiliaries.

The development of new catalytic systems is crucial for efficient and selective organic synthesis, and accessible starting materials like this compound are valuable for exploring novel catalyst structures. eurjchem.com

Development of Novel Chemical Probes

Chemical probes are small molecules designed to bind to a specific protein or biomolecule, allowing researchers to study its function in a biological system. nih.gov The development of such probes often requires a central scaffold that can be systematically modified with different functional groups to optimize binding, selectivity, and reporting capabilities.

The this compound structure is an attractive scaffold for this purpose. The pyrrolidinone ring is a common feature in many bioactive compounds, providing a solid foundation for molecular recognition. nih.govnih.gov The cyclohexanone (B45756) moiety offers a convenient point for attaching linkers, fluorescent dyes, or affinity tags without significantly altering the core structure that interacts with the target protein. Heterocyclic compounds, such as 1,2,4-oxadiazoles, are often used as bioisosteres for ester and amide groups in drug discovery, and the pyrrolidinone scaffold of this compound offers similar potential for creating stable and effective probes. mdpi.com

| Area of Application | Potential Role of this compound | Rationale |

| Complex Molecule Synthesis | Versatile Synthon | Bifunctional (ketone and lactam) nature allows for diverse and controlled chemical modifications to build complex structures. nih.govnih.gov |

| Polymer Science | Monomer Precursor or Additive | Ketone can be converted to a polymerizable group; the molecule can be used to modify properties of existing polymers like PVP. |

| Specialized Reagents | Precursor Molecule | Can be transformed into specialized reagents for specific chemical reactions, such as ligands or indicators. nih.govorgsyn.org |

| Catalysis | Catalyst Precursor | Serves as a starting material for the synthesis of novel chiral ligands and organocatalysts for asymmetric synthesis. nih.gov |

| Chemical Biology | Scaffold for Chemical Probes | The core structure is suitable for derivatization with linkers and tags to study biological targets. nih.govnih.gov |

Q & A

Q. What synthetic methodologies are optimal for producing 1-(4-Oxocyclohexyl)pyrrolidin-2-one with high yield and purity?

The synthesis of pyrrolidinone derivatives often employs nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-(4-fluorophenyl)pyrrolidin-2-one can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, achieving yields up to 85% with aryl halides . Key considerations include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity (>95%) .

Q. How can impurities in this compound be identified and quantified?

Pharmaceutical-grade impurity profiling often uses:

- HPLC-MS : Reversed-phase C18 columns with gradients of acetonitrile/water (0.1% formic acid) resolve structurally similar impurities (e.g., oxidation byproducts) .

- Reference standards : Pharmacopeial impurities (e.g., EP/JP standards) enable quantification via spiked calibration curves .

- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) identifies hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of this compound with mitochondrial enzymes?

In metabolic studies, pyrrolidinone derivatives modulate mitochondrial NAD-dependent isocitrate dehydrogenase (IDH3), as observed in transcriptomic analyses. Key findings include:

- Gene expression : Upregulation of LPD1 (2–4-fold) and malic enzyme genes (9–11-fold) under oxidative stress, suggesting a role in redox homeostasis .

- Enzyme kinetics : Competitive inhibition assays (IC₅₀ ~10–50 µM) indicate binding to the α-ketoglutarate site of IDH3 .

- Mitochondrial assays : Seahorse XF analyzers reveal altered oxygen consumption rates (OCR) in treated cell lines, linking the compound to TCA cycle modulation .

Q. How can computational models predict the toxicological profile of this compound?

In silico toxicology approaches include:

- QSAR modeling : Using ADMET predictors (e.g., ADMETlab 2.0) to estimate acute oral toxicity (LD₅₀ ~300–500 mg/kg, Category 4) .

- Molecular docking : Simulations with CYP450 isoforms (e.g., CYP3A4) predict metabolic activation pathways and potential hepatotoxicity .

- DEREK Nexus : Rule-based systems flag structural alerts (e.g., α,β-unsaturated ketones) for genotoxicity risk assessment .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS classifications (Category 4 for acute toxicity):

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for powder handling .

- First aid : For dermal exposure, wash with soap/water for 15 min; for inhalation, move to fresh air and administer oxygen if needed .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Methodological Challenges

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidinone derivatives?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use cell lines (e.g., HepG2 for hepatotoxicity) with controlled passage numbers and culture conditions .

- Dose-response validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Meta-analysis : Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.